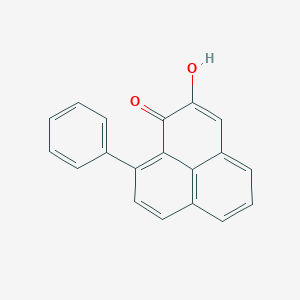

Anigorufone

Description

This compound has been reported in Strelitzia reginae, Anigozanthos rufus, and other organisms with data available.

Properties

IUPAC Name |

2-hydroxy-9-phenylphenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O2/c20-16-11-14-8-4-7-13-9-10-15(12-5-2-1-3-6-12)18(17(13)14)19(16)21/h1-11,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJJXELQAJQSLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=C(C=CC=C4C=C(C3=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291917 | |

| Record name | 2-Hydroxy-9-phenyl-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anigorufone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56252-32-5 | |

| Record name | 2-Hydroxy-9-phenyl-1H-phenalen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56252-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-9-phenyl-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anigorufone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

123 - 125 °C | |

| Record name | Anigorufone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Anigorufone: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anigorufone is a naturally occurring phenylphenalenone, a class of polycyclic aromatic compounds recognized for their distinct pigmentation and diverse biological activities. First identified in the mid-1970s from the Australian kangaroo paw plant, Anigozanthos rufus, this molecule has since been found in other plant species where it often functions as a phytoalexin. Its discovery was a key step in characterizing the chemical constituents of the Haemodoraceae family. This compound exhibits notable antimicrobial and cytotoxic properties, making it a subject of interest for natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the history of this compound's discovery and isolation, detailed experimental protocols, a summary of its physicochemical and spectroscopic data, and an exploration of its biosynthetic pathway and proposed mechanisms of action.

Discovery and Natural Sources

This compound is a member of the naphthalenes and benzenes.[3] It has been reported in Anigozanthos rufus, Strelitzia reginae (bird of paradise), and other organisms.[3] In plants belonging to the family Haemodoraceae, which includes the genus Anigozanthos, phenylphenalenones like this compound are typically present as phytoanticipins, meaning they are constitutive defense compounds.[4] The roots and rhizomes are particularly rich in these compounds.[4] Interestingly, this compound has also been isolated from the rhizomes of Musa acuminata (a species of banana), where it functions as a phytoalexin, synthesized in response to pathogen attack or stress.[4][5]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was primarily achieved through spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) being pivotal.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₂O₂ | [3] |

| Molecular Weight | 272.3 g/mol | [3] |

| CAS Number | 56252-32-5 | [3] |

| Physical Description | Solid | [3] |

| Melting Point | 123 - 125 °C | [3] |

| IUPAC Name | 2-hydroxy-9-phenylphenalen-1-one | [3] |

Table 2: Spectroscopic Data for this compound

Table 2a: Predicted ¹³C NMR Data for a Phenylphenalenone Core (Methoxythis compound) [7]

| Position | Chemical Shift (δ) ppm |

| 1 | 185.0 |

| 2 | 165.0 |

| 3 | 110.0 |

| 3a | 130.0 |

| 4 | 135.0 |

| 5 | 128.0 |

| 6 | 130.0 |

| 6a | 125.0 |

| 7 | 132.0 |

| 8 | 127.0 |

| 9 | 130.0 |

| 9a | 135.0 |

| 9b | 120.0 |

| 1' | 140.0 |

| 2', 6' | 129.0 |

| 3', 5' | 128.5 |

| 4' | 129.5 |

| Note: Solvent - Acetone-d₆. These are predicted values for a related structure. |

Table 2b: ¹H NMR Spectroscopic Data for Methoxythis compound [7]

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 7.15 | d | 5.8 |

| H-5 | 7.64 | d | 7.5 |

| H-6 | 8.18 | d | 7.5 |

| H-7 | 8.38 | d | 8.0 |

| H-8 | 7.81 | t | 7.8 |

| H-9 | 8.44 | d | 7.5 |

| H-2', 6' | 7.65 | m | |

| H-3', 5' | 7.55 | m | |

| H-4' | 7.49 | m | |

| Note: Solvent - Acetone-d₆. |

Experimental Protocols: Isolation and Purification

The following is a generalized protocol for the isolation of phenylphenalenones, including this compound, from plants of the Haemodoraceae family, based on reported methodologies.

Plant Material Preparation

-

Collect fresh plant material, typically the roots and rhizomes of Anigozanthos rufus.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried material into a fine powder using a mechanical mill.

Extraction

-

Subject the powdered plant material to exhaustive solvent extraction, commonly using methanol or a chloroform/methanol mixture.

-

Perform the extraction at room temperature over an extended period (e.g., 48-72 hours) with continuous stirring, or more rapidly using a Soxhlet apparatus.

-

Repeat the extraction process (typically 3 times) to ensure maximum yield.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude residue.

Purification

-

Solvent Partitioning: Subject the crude extract to liquid-liquid partitioning to remove non-polar constituents like lipids. This typically involves partitioning between hexane and an aqueous methanol solution. Discard the hexane layer.

-

Column Chromatography:

-

Adsorb the concentrated polar extract onto a small amount of silica gel.

-

Load the adsorbed material onto a silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding ethyl acetate or methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Further Chromatographic Separation:

-

Combine fractions containing the compound of interest based on TLC analysis.

-

Subject these combined fractions to further purification using Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

Biosynthesis of this compound

The biosynthesis of this compound and other 9-phenylphenalenones follows the phenylpropanoid pathway.[4] The core tricyclic phenalene structure is formed through the condensation of precursors derived from this pathway. Plant biosynthesis starting with cinnamic acid is relatively rare, with this compound being one of the few identified compounds to build from it.[8]

The proposed pathway involves:

-

Formation of Phenylpropanoid Precursors: The amino acid Phenylalanine is converted to Cinnamic Acid, and subsequently to p-Coumaric Acid.

-

Condensation: These precursors undergo condensation to form a diarylheptanoid intermediate.

-

Cyclization: This linear intermediate then undergoes an intramolecular cyclization to form the characteristic tricyclic phenalene nucleus of this compound.

Biological Activities and Signaling Pathways

Phenylphenalenones as a class, including this compound, exhibit a range of biological activities, with antimicrobial and cytotoxic effects being the most prominent.[4]

Antimicrobial Activity

These compounds have demonstrated activity against various bacteria and fungi.[5] The proposed mechanism for their antibacterial action involves the disruption of the bacterial cell membrane. The lipophilic nature of the phenylphenalenone backbone allows it to intercalate into the lipid bilayer of the cell membrane. This leads to increased membrane permeability and leakage of cellular contents, ultimately causing cell death.

Cytotoxic Activity

Several phenylphenalenones have shown potent cytotoxic activity against various cancer cell lines. The precise signaling pathways through which they exert these effects are still under investigation. A leading hypothesis suggests that their planar aromatic structure allows them to intercalate with DNA. This intercalation could inhibit DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells.

Conclusion

This compound stands as a significant member of the phenylphenalenone class of natural products. Since its initial discovery in Anigozanthos rufus, its identification in other plant families has highlighted its important role in plant defense mechanisms. The established protocols for its isolation and the foundational knowledge of its biosynthesis provide a solid basis for further research. While its antimicrobial and cytotoxic properties are promising, a deeper understanding of its specific molecular targets and mechanisms of action is required. Future investigations, including comprehensive bioactivity screening and detailed mechanistic studies, will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.

References

- 1. 2-Hydroxy-9-phenyl-1H-phenalen-1-one | 56252-32-5 [chemicalbook.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 3. This compound | C19H12O2 | CID 636472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0033935) [hmdb.ca]

Physicochemical properties of Anigorufone

An in-depth technical guide on the physicochemical properties of Anigorufone for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring compound belonging to the phenylphenalenone class of specialized metabolites. These polycyclic aromatic compounds are noted for their distinct pigmentation and a wide array of biological activities. Chemically identified as 2-hydroxy-9-phenyl-1H-phenalen-1-one, this compound has garnered interest in the scientific community for its potential therapeutic applications, particularly its antimicrobial and cytotoxic properties. This technical guide provides a comprehensive overview of the physicochemical properties, natural distribution, biosynthesis, biological activities, and relevant experimental protocols for this compound.

This compound and its derivatives are primarily found in monocotyledonous plant families, most notably Haemodoraceae, which includes the Australian "kangaroo paw" plant, Anigozanthos rufus, from which its name is derived. It has also been isolated from the rhizomes of Musa acuminata (a species of banana). In plants, these compounds can function as phytoanticipins, being constitutively present to defend against pathogens, or as phytoalexins, being synthesized in response to pathogenic attack or stress.

Physicochemical Properties

This compound is a solid compound with the following physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₂O₂ | PubChem CID 636472 |

| Molecular Weight | 288.3 g/mol | PubChem CID 636472 |

| Melting Point | 123 - 125 °C | PubChem CID 636472 |

| Physical Description | Solid | PubChem CID 636472 |

| CAS Number | 56252-32-5 | PubChem CID 636472 |

| Synonyms | 2-hydroxy-9-phenyl-1H-phenalen-1-one, 2-hydroxy-9-phenylphenalen-1-one | PubChem CID 636472 |

Biosynthesis and Signaling Pathways

The biosynthesis of this compound follows the phenylpropanoid pathway. The core structure is formed from the condensation of two molecules derived from cinnamic acid and p-coumaric acid. This process proceeds through a diarylheptanoid intermediate, which then undergoes an intramolecular cyclization to create the characteristic tricyclic phenalene nucleus.

While the specific signaling pathways through which this compound exerts its cytotoxic effects are still under investigation, its antimicrobial mechanism is better understood.

Proposed Biosynthetic Pathway of this compound

Caption: A diagram illustrating the proposed biosynthetic pathway of this compound.

Proposed Mechanism of Antibacterial Action

The antibacterial effect of this compound is believed to stem from the disruption of the bacterial cell membrane. The lipophilic nature of the phenylphenalenone structure allows it to intercalate into the lipid bilayer of the cell membrane. This intercalation leads to increased membrane permeability and leakage of essential cellular contents, ultimately causing cell death.

Caption: The proposed mechanism of antibacterial action for this compound.

Experimental Protocols

Extraction and Isolation of Phenylphenalenones (Representative Protocol)

This protocol is a generalized procedure based on methods reported for the isolation of phenylphenalenones from plants of the Haemodoraceae family.

-

Plant Material Collection and Preparation:

-

Collect fresh roots and rhizomes of the plant material (e.g., Anigozanthos rufus).

-

Thoroughly wash the plant material to remove soil and debris.

-

Air-dry the material in a well-ventilated area, protected from direct sunlight.

-

Once fully dried, grind the material into a fine powder.

-

-

Extraction:

-

Macerate the powdered plant material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Fractionation:

-

Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., hexane or dichloromethane) in a separatory funnel.

-

Partition the extract by shaking vigorously and allowing the layers to separate.

-

Collect the organic and aqueous layers separately.

-

Sequentially partition the aqueous layer with solvents of increasing polarity (e.g., ethyl acetate, butanol).

-

-

Chromatographic Purification:

-

Subject the fractions rich in phenylphenalenones (typically the less polar fractions) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Monitor the fractions using thin-layer chromatography (TLC) and

-

Anigorufone CAS number and chemical structure

An in-depth technical guide to Anigorufone for researchers, scientists, and drug development professionals.

Core Compound Details

Compound Name: this compound

CAS Number: 56252-32-5[1][2][3][4]

Chemical Structure:

-

IUPAC Name: 2-hydroxy-9-phenylphenalen-1-one[2]

-

Synonyms: 2-hydroxy-9-phenyl-1H-phenalen-1-one, this compound[2][4]

Physical Properties:

Natural Sources:

This compound is a naturally occurring 9-phenylphenalenone first isolated from the Australian "kangaroo paw" plant, Anigozanthos rufus.[1] It has also been identified in the rhizomes of Musa acuminata (a species of banana), where it functions as a phytoalexin, a compound synthesized in response to pathogen attack.[1][6] Phenylphenalenones like this compound are characteristic of the plant family Haemodoraceae.[7]

Quantitative Data

While specific quantitative data for this compound is noted to be scarce in the literature, the following tables summarize its reported biological activities.[1]

Table 1: Nematocidal Activity of this compound against Radopholus similis

| Time (hours) | IC₅₀ (µg/mL) |

| 24 | 59 |

| 72 | 23 |

Data from in vitro bioassays measuring nematode motility.[3]

Table 2: Leishmanicidal Activity of this compound

| Leishmania Species | EC₅₀ (µg/mL) |

| Leishmania donovani | 33.5 - 59.6 |

| Leishmania infantum | 33.5 - 59.6 |

Effective concentrations against different strains of Leishmania.[3]

Biosynthesis

This compound is synthesized via the phenylpropanoid pathway. The core structure is formed from the condensation of two molecules derived from cinnamic acid and p-coumaric acid, proceeding through a diarylheptanoid intermediate which then cyclizes to form the phenalenone nucleus.[1]

Experimental Protocols

Extraction and Isolation of Phenylphenalenones (Generalized Protocol)

This protocol is a generalized procedure based on methods reported for the isolation of phenylphenalenones from plant sources like those in the Haemodoraceae family.[1]

-

Plant Material Preparation:

-

Collect fresh roots and rhizomes.

-

Wash thoroughly to remove debris.

-

Air-dry the material in a well-ventilated area away from direct sunlight.

-

Grind the dried material into a fine powder.[1]

-

-

Extraction:

-

Macerate the powdered plant material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[1]

-

-

Fractionation:

-

Suspend the crude extract in a water-non-polar solvent mixture (e.g., hexane or dichloromethane).

-

Partition the extract by vigorous shaking and collect the organic and aqueous layers separately.

-

Sequentially partition the aqueous layer with solvents of increasing polarity (e.g., ethyl acetate, butanol).[1]

-

-

Chromatographic Purification:

-

Subject the phenylphenalenone-rich fractions (typically less polar) to column chromatography on silica gel.

-

Elute with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate).

-

Further purify the collected fractions using preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[2]

-

Biological Activity and Mechanism of Action

This compound and related phenylphenalenones exhibit a range of biological activities, most notably antimicrobial effects.[1]

Antimicrobial Activity

These compounds have demonstrated activity against various bacteria and fungi.[1]

-

Antibacterial Mechanism: The proposed mechanism of antibacterial action involves the disruption of the bacterial cell membrane. The lipophilic nature of the phenylphenalenone structure allows it to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately cell death.[1]

-

Antifungal Mechanism: For antifungal activity, a photodynamic mode of action is proposed. Upon light absorption, these compounds can act as photosensitizers, leading to the production of highly reactive singlet oxygen. This singlet oxygen can then damage essential cellular components like DNA, proteins, and lipids, resulting in fungal cell death.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 56252-32-5 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C19H12O2 | CID 636472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic and Structural Elucidation of Anigorufone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anigorufone is a naturally occurring phenylphenalenone, a class of polycyclic aromatic compounds known for their vibrant colors and diverse biological activities. With the molecular formula C₁₉H₁₂O₂ and a molecular weight of 272.3 g/mol , its systematic IUPAC name is 2-hydroxy-9-phenyl-1H-phenalen-1-one.[1] First isolated from the roots of the Australian kangaroo paw plant, Anigozanthos rufus, this compound has since been identified in other plant species.[2] This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support its identification, characterization, and further investigation in drug discovery and development.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily NMR and MS. While a complete, officially published dataset of raw spectra can be elusive, the following tables summarize the expected and reported spectroscopic data based on available information and analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables present the anticipated ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.0-7.2 | d | ~ 8.0 |

| H-4 | ~ 7.8-8.0 | t | ~ 7.5 |

| H-5 | ~ 7.5-7.7 | d | ~ 7.5 |

| H-6 | ~ 8.0-8.2 | d | ~ 8.0 |

| H-7 | ~ 7.6-7.8 | t | ~ 7.8 |

| H-8 | ~ 8.2-8.4 | d | ~ 7.8 |

| H-2' | ~ 7.4-7.6 | m | |

| H-3' | ~ 7.3-7.5 | m | |

| H-4' | ~ 7.3-7.5 | m | |

| H-5' | ~ 7.3-7.5 | m | |

| H-6' | ~ 7.4-7.6 | m | |

| 2-OH | ~ 5.0-6.0 | br s |

Note: The chemical shifts are predicted based on the analysis of closely related phenylphenalenone structures. The exact values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-1 | ~ 185.0 |

| C-2 | ~ 160.0 |

| C-3 | ~ 110.0 |

| C-3a | ~ 135.0 |

| C-4 | ~ 128.0 |

| C-5 | ~ 125.0 |

| C-6 | ~ 130.0 |

| C-6a | ~ 132.0 |

| C-7 | ~ 127.0 |

| C-8 | ~ 134.0 |

| C-9 | ~ 140.0 |

| C-9a | ~ 120.0 |

| C-9b | ~ 130.0 |

| C-1' | ~ 138.0 |

| C-2' | ~ 129.0 |

| C-3' | ~ 128.5 |

| C-4' | ~ 129.5 |

| C-5' | ~ 128.5 |

| C-6' | ~ 129.0 |

Note: PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1] The values presented here are representative chemical shifts for the phenylphenalenone core and are consistent with data for similar compounds.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z | Relative Intensity |

| [M]⁺ | 272.3 | High |

| [M-CO]⁺ | 244.3 | Moderate |

| [M-C₆H₅]⁺ | 195.2 | Moderate |

| [C₁₃H₇O]⁺ | 179.2 | Low |

Note: The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways for aromatic ketones. The molecular ion peak is expected to be prominent due to the stability of the aromatic system. PubChem indicates the availability of GC-MS data for this compound.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for phenylphenalenone compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed.

Mass Spectrometry Protocol

-

Sample Introduction: The purified this compound sample is introduced into the mass spectrometer. For GC-MS, the sample is first vaporized and passed through a gas chromatography column to separate it from any impurities. For other ionization methods like Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and infused directly or via an LC system.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, which involves bombarding the sample with a high-energy electron beam. ESI is a softer ionization technique often used for LC-MS.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Fragmentation Analysis: For tandem mass spectrometry (MS/MS), precursor ions of interest are selected and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that aids in structure elucidation.

Biosynthesis and Experimental Workflow

Biosynthesis of this compound

This compound belongs to the 9-phenylphenalenone class of compounds, which are biosynthesized via the phenylpropanoid pathway. The pathway involves the condensation of precursors derived from cinnamic acid and p-coumaric acid to form a diarylheptanoid intermediate. This intermediate then undergoes intramolecular cyclization to form the characteristic tricyclic phenalenone core of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Spectroscopic Analysis

The structural elucidation of this compound from a natural source typically follows a standardized workflow involving extraction, purification, and spectroscopic analysis.

Caption: General experimental workflow for the isolation and spectroscopic analysis of this compound.

References

The Biological Activity of Phenylphenalenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenylphenalenones are a class of naturally occurring polycyclic aromatic compounds characterized by a phenalene nucleus linked to a phenyl group.[1] Found in various plant families, notably Haemodoraceae and Musaceae, these compounds have garnered significant scientific interest due to their diverse and potent biological activities.[1] This technical guide provides an in-depth overview of the biological activities of phenylphenalenones, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and workflows to support further research and drug development efforts.

Anticancer Activity

Phenylphenalenones have demonstrated notable cytotoxic effects against various cancer cell lines. A particularly promising area of research is their application in photodynamic therapy (PDT), where these compounds act as photosensitizers, inducing cancer cell death upon activation by light.[2][3][4]

Quantitative Anticancer Activity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various phenylphenalenone derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| OE19 (brominated phenalenone) | PANC-1 (Pancreatic) | Nanomolar range (with light activation) | [3] |

| Compound 1 (Oleoyl Hybrid) | HCT116 (Colon) | 22.4 | [5] |

| Compound 2 (Oleoyl Hybrid) | HCT116 (Colon) | 0.34 | [5] |

| Compound 2 (Oleoyl Hybrid) | HTB-26 (Breast) | 10 - 50 | [5] |

| Compound 2 (Oleoyl Hybrid) | PC-3 (Prostate) | 10 - 50 | [5] |

| Compound 2 (Oleoyl Hybrid) | HepG2 (Hepatocellular) | 10 - 50 | [5] |

| Herqueinone | MCF-7 (Breast) | No cytotoxic effect | [6] |

| Deoxyherqueinone | MCF-7 (Breast) | No cytotoxic effect | [6] |

| Sclerodin | MCF-7 (Breast) | No cytotoxic effect | [6] |

| Herqueinone | KB (Oral) | No cytotoxic effect | [6] |

| Deoxyherqueinone | KB (Oral) | No cytotoxic effect | [6] |

| Sclerodin | KB (Oral) | No cytotoxic effect | [6] |

Signaling Pathway in Photodynamic Therapy

The anticancer mechanism of phenylphenalenones in PDT involves the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon light irradiation.[3][7][8][9][10] This process initiates a cascade of events leading to apoptotic cell death, mediated by the activation of specific signaling pathways.

References

- 1. Distribution, biosynthesis, and biological activity of phenylphenalenone-type compounds derived from the family of plants, Haemodoraceae - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phenazine-based photosensitizers for singlet oxygen generation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Photosensitized singlet oxygen generation and detection: Recent advances and future perspectives in cancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Anigorufone role in plant defense mechanisms

Anigorufone: A Phenylphenalenone Phytoalexin in Plant Defense

Abstract

This compound, a naturally occurring phenylphenalenone phytoalexin, plays a significant role in the defense mechanisms of various plants, notably in the Musaceae (banana) and Haemodoraceae families.[1] As a phytoalexin, its synthesis is induced in response to pathogen attack, where it functions as a potent antimicrobial agent.[2][3] This technical guide provides an in-depth analysis of this compound's role in plant defense, detailing its biosynthetic pathway, mechanism of action, and putative signaling cascades. Furthermore, it outlines key experimental protocols for its extraction, quantification, and bioactivity assessment, aimed at researchers, scientists, and professionals in drug development.

Introduction to this compound and Plant Defense

Plants employ a sophisticated innate immune system to defend against a myriad of pathogens. A key component of this system is the production of phytoalexins, which are low molecular weight, antimicrobial compounds synthesized de novo in response to infection or stress.[4][5] this compound belongs to the phenylphenalenone class of phytoalexins, which are characterized by a distinctive tricyclic phenalene nucleus.[1] These compounds are particularly prominent in the defense response of banana plants (Musa acuminata) against fungal pathogens like Fusarium oxysporum and Mycosphaerella fijiensis.[2][3] The presence and concentration of this compound and related compounds have been correlated with the disease resistance levels of different banana varieties.[6]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process originating from the phenylpropanoid pathway, a major route for the production of various defense-related secondary metabolites in plants.[1][2] The pathway is initiated by the deamination of the amino acid phenylalanine.[2][7]

Key steps in the proposed biosynthetic pathway include:

-

Initiation: The pathway begins with phenylalanine, which is converted to cinnamic acid.[2][7]

-

Condensation: The core structure is formed through the condensation of two molecules derived from cinnamic acid and p-coumaric acid, along with a molecule of malonyl-CoA.[1][8]

-

Intermediate Formation: This condensation proceeds through a diarylheptanoid intermediate.[1][9]

-

Cyclization: An intramolecular cyclization of the diarylheptanoid intermediate forms the characteristic tricyclic phenalene core of this compound.[1]

Putative Signaling in Plant Defense

The induction of this compound synthesis upon pathogen recognition is integrated into the broader plant defense signaling network. While the specific signaling cascade is still under investigation, it is hypothesized to involve common plant defense signaling components.[2]

Upon pathogen recognition, a series of intracellular events are triggered:

-

Reactive Oxygen Species (ROS): A burst of ROS is a common early response to pathogen detection.[10]

-

MAPK Cascades: Mitogen-activated protein kinase (MAPK) cascades are activated, which relay the pathogen signal to downstream components.[2]

-

Phytohormone Crosstalk: Signaling pathways of key defense hormones, such as salicylic acid (SA) and jasmonic acid (JA), are activated and interact to fine-tune the defense response.[2][10]

These signaling events culminate in the activation of transcription factors that upregulate the expression of genes encoding the biosynthetic enzymes required for this compound production.

Antimicrobial Mechanism and Activity

This compound and related phenylphenalenones exhibit significant antifungal and antibacterial activity.[1] The proposed mechanism of action, particularly for their antifungal effect, involves a photodynamic process.[3][11]

-

Light Absorption: this compound absorbs light energy.

-

Singlet Oxygen Production: Upon excitation, it sensitizes the production of singlet oxygen (¹O₂), a highly reactive form of oxygen.[11]

-

Cellular Damage: Singlet oxygen is cytotoxic and can damage pathogen cells, leading to growth inhibition or death.[11]

The antifungal activity of these compounds is notably enhanced in the presence of light, which supports the photodynamic mechanism.[11] For bacteria, the lipophilic nature of the phenylphenalenone structure is thought to allow it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.[1]

Table 1: Antifungal Activity of Related Phenylphenalenones

While extensive quantitative data for this compound is limited in publicly available literature, data for structurally similar compounds provide a strong indication of its potential efficacy.[2][3]

| Compound | Pathogen | Activity Metric | Value | Conditions | Reference |

| Isothis compound | Mycosphaerella fijiensis | IC50 | 0.032 ± 0.002 mM | In vitro, light | [2] |

| Hydroxythis compound | Mycosphaerella fijiensis | Antimicrobial Activity | Reported | In vitro | [2] |

Experimental Protocols

General Protocol for Extraction and Isolation of this compound

This protocol is a generalized method for isolating phenylphenalenones from plant sources like roots and rhizomes.[1][12]

-

Plant Material Preparation:

-

Collect fresh plant material (e.g., roots, rhizomes).

-

Wash thoroughly to remove debris and air-dry away from direct sunlight.

-

Grind the dried material into a fine powder.[1]

-

-

Extraction:

-

Macerate the powdered material with methanol or ethanol at room temperature for 24-48 hours.[1]

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Partition the crude extract between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water) to remove lipids.

-

Further partition the polar layer with a solvent of intermediate polarity, such as ethyl acetate, to isolate the phenylphenalenones.[12]

-

-

Chromatographic Separation:

-

Subject the ethyl acetate fraction to multiple rounds of column chromatography (e.g., silica gel) to purify this compound.[12]

-

Protocol for Antifungal Bioassay (MIC Determination)

This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.[3]

-

Inoculum Preparation:

-

Culture the target fungus (e.g., Fusarium oxysporum) on an appropriate agar medium.

-

Prepare a spore suspension in sterile saline or broth and adjust the concentration using a hemocytometer.

-

-

Serial Dilution:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing growth medium.

-

-

Inoculation:

-

Add the prepared fungal inoculum to each well of the microtiter plate. Include a positive control (fungus with no compound) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.[3]

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that results in the complete inhibition of visible fungal growth.[3]

-

Protocol for Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying phytoalexins like this compound.[4][13]

-

Standard Preparation:

-

Accurately weigh a known amount of purified this compound standard and dissolve it in HPLC-grade methanol to create a stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare working standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]

-

-

Sample Preparation:

-

Prepare plant extracts as described in Protocol 5.1.

-

Filter the final extract through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

System: HPLC with a C18 column and a UV or Diode Array Detector (DAD).

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: Monitor at a specific wavelength determined by the UV spectrum of this compound.

-

Inject the prepared standards to generate a calibration curve (peak area vs. concentration).

-

Inject the plant extract samples.

-

-

Quantification:

-

Identify the this compound peak in the sample chromatogram based on retention time.

-

Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.[4]

-

Express the final concentration as µg/g of the dry weight of the plant material.

-

Conclusion

This compound is a crucial phytoalexin in the defense arsenal of several plant species, particularly against fungal pathogens. Its biosynthesis via the phenylpropanoid pathway and its light-enhanced antimicrobial activity highlight a sophisticated and effective defense strategy.[1][11] While the fundamental aspects of its role are understood, further research is necessary to fully elucidate the specific signaling pathways that regulate its production and the precise molecular targets of its antimicrobial action. The protocols detailed herein provide a framework for researchers to further investigate this compound and other phenylphenalenones, potentially leading to the development of novel fungicides or disease-resistant crop varieties.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Correlation between Phenylphenalenone Phytoalexins and Phytopathological Properties in Musa and the Role of a Dihydrophenylphenalene Triol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curcumin - Wikipedia [en.wikipedia.org]

- 8. Phenylphenalenones and Linear Diarylheptanoid Derivatives Are Biosynthesized via Parallel Routes in Musella lasiocarpa, the Chinese Dwarf Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Interplay between phytohormone signalling pathways in plant defence – other than salicylic acid and jasmonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Light- and singlet oxygen-mediated antifungal activity of phenylphenalenone phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Phytoalexin Assay - Lifeasible [lifeasible.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Anigorufone from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anigorufone is a naturally occurring phenylphenalenone, a class of polycyclic aromatic compounds recognized for their distinct pigmentation and a wide range of biological activities.[1] Primarily found in the roots and rhizomes of plants belonging to the Haemodoraceae family, such as the Australian "kangaroo paw" (Anigozanthos rufus), this compound has also been identified in other species like the banana plant (Musa acuminata).[1][2] This compound and its derivatives have demonstrated significant antimicrobial and cytotoxic properties, making them promising candidates for further investigation in drug discovery and development.[1]

These application notes provide a comprehensive overview of a generalized protocol for the extraction and isolation of this compound from plant material, based on established methods for phenylphenalenones.[1] Additionally, it outlines the current understanding of this compound's biological activities and proposes signaling pathways based on related compounds.

Data Presentation

| Compound Name | Plant Source | Plant Part | Yield (%) | Reference |

| Haemocorin | Haemodorum simplex | Bulbs | 0.003% | Dias et al., 2009[1] |

| Xiphidone | Haemodorum simplex | Bulbs | 0.001% | Dias et al., 2009[1] |

Experimental Protocols

This section details a generalized, multi-step protocol for the extraction and purification of this compound from plant material.

Plant Material Collection and Preparation

-

Collection: Collect fresh roots and rhizomes from the selected plant source (e.g., Anigozanthos rufus).

-

Cleaning: Thoroughly wash the plant material to remove soil and other debris.

-

Drying: Air-dry the cleaned material in a well-ventilated area, shielded from direct sunlight, until fully desiccated.

-

Grinding: Grind the dried plant material into a fine powder using a suitable mill to increase the surface area for extraction.

Extraction

-

Maceration: Submerge the powdered plant material in a suitable organic solvent, such as methanol or ethanol, in a sealed container.[1] The ratio of plant material to solvent should be sufficient to ensure complete immersion.

-

Agitation: Allow the mixture to stand at room temperature for 24-48 hours with periodic agitation to enhance the extraction efficiency.

-

Repeated Extraction: To ensure exhaustive extraction, repeat the process three times with fresh solvent.[1]

-

Solvent Evaporation: Combine the extracts from all repetitions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

Fractionation

-

Liquid-Liquid Partitioning: Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., hexane or dichloromethane) in a separatory funnel.

-

Separation: Shake the funnel vigorously and allow the layers to separate. Collect the organic and aqueous layers.

-

Sequential Partitioning: Sequentially partition the aqueous layer with solvents of increasing polarity, such as ethyl acetate and butanol, to separate compounds based on their polarity.[1]

Chromatographic Purification

-

Column Chromatography: Subject the fraction enriched with phenylphenalenones (typically the less polar fractions) to column chromatography using silica gel as the stationary phase.[1]

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.[1] Collect the fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, subject the combined and concentrated fractions containing this compound to preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.[1]

Structure Elucidation

-

Spectroscopic Analysis: Confirm the structure of the isolated pure this compound using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[1]

Visualizations

Experimental Workflow

Caption: Generalized workflow for the extraction and purification of this compound.

Proposed Antibacterial Mechanism

The antibacterial activity of this compound is proposed to occur through the disruption of the bacterial cell membrane. The lipophilic nature of its phenylphenalenone backbone allows it to intercalate into the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.[1]

Caption: Proposed mechanism of this compound's antibacterial action.

Hypothesized Cytotoxic Signaling Pathway

Several phenylphenalenones exhibit potent cytotoxic activity against various cancer cell lines. While the precise signaling pathways for this compound are not yet fully elucidated, it is hypothesized that its planar aromatic structure may enable it to intercalate with DNA, inhibiting DNA replication and transcription, and ultimately inducing apoptosis.[1] The following diagram illustrates a generalized intrinsic apoptosis pathway that could be initiated by such a cytotoxic compound.

Caption: Hypothesized intrinsic apoptosis pathway induced by a cytotoxic agent.

References

Application Notes and Protocols for the Laboratory Synthesis of Anigorufone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anigorufone, chemically known as 2-hydroxy-9-phenyl-1H-phenalen-1-one, is a naturally occurring phenylphenalenone.[1] These compounds are a class of specialized metabolites found in certain plants, such as those from the Anigozanthos genus.[1] this compound and its derivatives have garnered significant interest due to their diverse biological activities, which present potential for drug discovery and development. The core structure of this compound is a phenyl-substituted phenalenone, which serves as a versatile scaffold for the synthesis of novel therapeutic agents.[2] This document provides detailed protocols for a proposed laboratory synthesis of this compound, based on established synthetic strategies for related phenylphenalenone compounds.

Proposed Synthetic Pathway

The total synthesis of this compound can be approached through a multi-step sequence, beginning with the construction of the tricyclic phenalenone core, followed by the introduction of the phenyl group. A plausible and effective strategy involves an initial Friedel-Crafts acylation/Michael annulation cascade, followed by a Suzuki-Miyaura cross-coupling reaction. This approach offers a versatile route to various phenylphenalenone analogs.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed protocols for the proposed synthesis of this compound.

Protocol 1: Synthesis of the Brominated Phenalenone Intermediate

This protocol describes the formation of the phenalenone core via a Friedel-Crafts/Michael annulation reaction, followed by bromination to prepare the intermediate for the Suzuki-Miyaura coupling.

Materials:

-

Naphthalene derivative (e.g., 2-methoxynaphthalene)

-

Cinnamoyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

N-Bromosuccinimide (NBS)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Friedel-Crafts/Michael Annulation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add cinnamoyl chloride (1.0 eq.) to the suspension with vigorous stirring.

-

After the addition is complete, add a solution of the naphthalene derivative (1.0 eq.) in anhydrous dichloromethane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude phenalenone product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

-

Bromination:

-

Dissolve the purified phenalenone from the previous step in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

-

Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reflux the mixture and monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude brominated phenalenone intermediate, which can be further purified by column chromatography if necessary.

-

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of the this compound Precursor

This protocol details the introduction of the phenyl group onto the phenalenone core.

Materials:

-

Brominated phenalenone intermediate (from Protocol 1)

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and Water (degassed)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add the brominated phenalenone intermediate (1.0 eq.), phenylboronic acid (1.5 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the this compound precursor.

Protocol 3: Demethylation to Yield this compound (if applicable)

If a methoxy-substituted naphthalene was used as the starting material, a final demethylation step is required to obtain the hydroxyl group of this compound.

Materials:

-

This compound precursor (from Protocol 2)

-

Boron tribromide (BBr₃) or another suitable demethylating agent

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol

-

Sodium bicarbonate, saturated solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve the this compound precursor (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of boron tribromide (1.2-1.5 eq.) in dichloromethane dropwise.

-

Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol.

-

Wash the mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Note that specific yields may vary depending on the exact reaction conditions and the purity of the reagents.

| Step | Reaction | Starting Material | Product | Expected Yield (%) |

| 1a | Friedel-Crafts/Michael Annulation | 2-Methoxynaphthalene | 9-Methoxy-2,3-dihydrophenalen-1-one | 60 - 75 |

| 1b | Dehydrogenation & Bromination | 9-Methoxy-2,3-dihydrophenalen-1-one | 2-Bromo-9-methoxyphenalen-1-one | 70 - 85 |

| 2 | Suzuki-Miyaura Coupling | 2-Bromo-9-methoxyphenalen-1-one | 2-Methoxy-9-phenyl-1H-phenalen-1-one | 75 - 90 |

| 3 | Demethylation | 2-Methoxy-9-phenyl-1H-phenalen-1-one | This compound | 80 - 95 |

Characterization of this compound

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 6.5-8.5 ppm) corresponding to the protons on the phenalenone core and the phenyl ring. A signal for the hydroxyl proton will also be present, which may be broad and its chemical shift dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 180-190 ppm) and the aromatic carbons. PubChem lists 13C NMR spectral data for this compound.[1]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₉H₁₂O₂, MW: 272.29 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration (typically around 1630-1680 cm⁻¹ for conjugated ketones) and a broad band for the hydroxyl (O-H) stretching vibration (around 3200-3600 cm⁻¹).

Workflow Diagram

Caption: General experimental workflow for this compound synthesis.

References

Application Notes & Protocols: Purification of Anigorufone by Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anigorufone is a naturally occurring phenylphenalenone, a class of polycyclic aromatic compounds found in plants such as Anigozanthos rufus and Musa acuminata[1][2][3]. As a phytoalexin, it exhibits significant biological activities, including antimicrobial and cytotoxic effects, making it a compound of interest for drug discovery and development[1][3][4]. These application notes provide a detailed protocol for the purification of this compound from plant material using chromatographic techniques.

Principle of Purification

The purification strategy for this compound relies on a multi-step chromatographic process that separates the compound based on its physicochemical properties. The general workflow involves:

-

Extraction: Maceration of the plant material in an organic solvent to extract a wide range of compounds, including this compound.

-

Fractionation: Liquid-liquid partitioning of the crude extract to separate compounds based on their polarity.

-

Column Chromatography: Initial purification of the target fraction on a silica gel column using a solvent gradient to separate compounds with different polarities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the this compound-containing fraction on a reversed-phase C18 column to achieve high purity.

Experimental Protocols

1. Plant Material Preparation

-

Collect fresh roots and rhizomes from the source plant (e.g., Musa acuminata).

-

Thoroughly wash the plant material to remove any soil and debris.

-

Air-dry the material in a well-ventilated area, shielded from direct sunlight.

-

Once completely dry, grind the material into a fine powder using a mechanical grinder.

2. Extraction

-

Macerate the powdered plant material with methanol or ethanol at room temperature for 24-48 hours. A general ratio is 1:10 (w/v) of plant material to solvent.

-

Repeat the extraction process three times to ensure the exhaustive extraction of secondary metabolites.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation

-

Suspend the crude extract in a mixture of water and a non-polar solvent like hexane or dichloromethane in a separatory funnel.

-

Shake the funnel vigorously and allow the layers to separate. Collect the organic and aqueous layers.

-

Sequentially partition the aqueous layer with solvents of increasing polarity, such as ethyl acetate and butanol, to separate compounds based on their polarity. This compound, being less polar, is typically found in the less polar fractions[1].

4. Chromatographic Purification

a. Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column to create a packed bed.

-

Sample Loading: Dissolve the fraction rich in phenylphenalenones in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate[1].

-

Fraction Collection: Collect fractions of the eluate and monitor them using thin-layer chromatography (TLC).

-

Analysis: Combine fractions that show a similar TLC profile corresponding to this compound.

b. Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically used for the final purification of phenylphenalenones[1].

-

Mobile Phase: A gradient of methanol and water is a suitable mobile phase for eluting this compound from a C18 column[1].

-

Sample Preparation: Dissolve the combined fractions from the silica gel chromatography in the initial mobile phase and filter through a 0.45 µm syringe filter.

-

Injection and Elution: Inject the sample onto the HPLC system and run the gradient method.

-

Fraction Collection: Collect the peak corresponding to this compound based on the retention time.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

Data Presentation

The following table template can be used to summarize the quantitative data from the purification process. Researchers should populate this table with their experimental results.

| Purification Step | Total Weight (mg) | This compound Content (%) | Purity (%) | Recovery (%) |

| Crude Extract | Data not available | Data not available | Data not available | 100 |

| Hexane Fraction | Data not available | Data not available | Data not available | Data not available |

| Ethyl Acetate Fraction | Data not available | Data not available | Data not available | Data not available |

| Silica Gel Pool | Data not available | Data not available | Data not available | Data not available |

| Preparative HPLC | Data not available | Data not available | >95 | Data not available |

Visualizations

Experimental Workflow

References

Application Note and Protocol: In Vitro Antifungal Susceptibility Testing of Anigorufone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anigorufone is a naturally occurring phenyl-phenalenone phytoalexin produced by plants such as the banana plant (Musa acuminata) in response to fungal pathogens.[1] As a member of the phenylphenalenone class of compounds, this compound has garnered interest for its potential antifungal properties.[1][2] Phenylphenalenones are characterized by a tricyclic phenalene nucleus with a ketone moiety and a phenyl ring substituent, and they are known for their diverse biological activities.[3] This document provides a detailed protocol for determining the in vitro antifungal activity of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

The proposed antifungal mechanism of action for phenyl-phenalenones like this compound involves a photodynamic process.[1] Upon light absorption, these compounds can act as photosensitizers, leading to the production of singlet oxygen. This highly reactive oxygen species can then cause oxidative damage to essential fungal biomolecules, such as DNA, proteins, and lipids, ultimately resulting in fungal cell death.[1]

Data Presentation

A comprehensive literature search did not yield specific quantitative data on the MIC and MFC values of this compound against a wide range of fungal pathogens.[1] The following table is a template for researchers to populate with experimental data obtained using the protocol below. For illustrative purposes, hypothetical values are provided.

| Fungal Species | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Reference Antifungal | Reference Antifungal MIC (µg/mL) |

| Candida albicans | Data not available | Data not available | Fluconazole | Data not available |

| Aspergillus fumigatus | Data not available | Data not available | Amphotericin B | Data not available |

| Cryptococcus neoformans | Data not available | Data not available | Fluconazole | Data not available |

| Fusarium oxysporum | Data not available | Data not available | Voriconazole | Data not available |

| Trichophyton rubrum | Data not available | Data not available | Terbinafine | Data not available |

Experimental Protocols

Objective

To determine the in vitro antifungal activity of this compound by establishing the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against selected fungal pathogens using the broth microdilution method.[1]

Materials and Reagents

-

This compound (test compound)

-

Reference antifungal agents (e.g., fluconazole, amphotericin B)[1]

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)[1]

-

Sterile 96-well microtiter plates[1]

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS[1]

-

Spectrophotometer[1]

-

Dimethyl sulfoxide (DMSO)[1]

-

Sterile saline or phosphate-buffered saline (PBS)[1]

-

Incubator[1]

-

Sabouraud Dextrose Agar (for yeasts)[1]

-

Potato Dextrose Agar (for filamentous fungi)[1]

-

Sterile Tween 80 (or other wetting agent)[1]

Procedure

1. Preparation of Fungal Inoculum

-

For Yeast Species (e.g., Candida albicans) :

-

Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours.[1]

-

Suspend several colonies in sterile saline.[1]

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[1]

-

Further dilute this suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[1]

-

-

For Filamentous Fungi (e.g., Aspergillus fumigatus) :

2. Preparation of Antifungal Solutions

-

Prepare stock solutions of this compound and the reference antifungal agent in DMSO.[1]

-

Perform serial two-fold dilutions of each compound in RPMI 1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[1]

3. Broth Microdilution Assay

-

Pipette 100 µL of each antifungal dilution into the wells of the test microtiter plate.[1]

-

Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.[1]

-

Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).[1]

4. Incubation

-

Incubate the plates at 35-37°C.[1]

-

Incubation times will vary depending on the fungus: 24-48 hours for yeasts and 48-72 hours for most filamentous fungi.[1]

5. Determination of Minimum Inhibitory Concentration (MIC)

-

The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.[1]

-

For yeasts, this is often a ≥50% reduction in turbidity.[1] For filamentous fungi, it is typically the concentration that shows no visible growth (100% inhibition).[1]

6. Determination of Minimum Fungicidal Concentration (MFC)

-

Following MIC determination, subculture 20 µL from each well that shows no visible growth onto fresh agar plates (e.g., Sabouraud Dextrose Agar).[4]

-

Incubate the plates at 28°C until growth is visible in the control subculture.[4]

-

The MFC is the lowest concentration where no visible growth is observed on the agar plate.[4]

Visualizations

Caption: Experimental workflow for the in vitro antifungal assay of this compound.

Caption: Proposed photodynamic antifungal mechanism of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]

Anigorufone Cytotoxicity Testing in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anigorufone, a member of the phenylphenalenone class of polycyclic aromatic compounds, has been identified as a molecule of interest for its potential therapeutic applications.[1] Phenylphenalenones are known for their diverse biological activities, including antimicrobial and cytotoxic effects.[1] this compound and its derivatives are naturally occurring specialized metabolites found in plants of the Haemodoraceae and Musaceae families.[1] This document provides a summary of the current understanding of this compound's cytotoxicity and detailed protocols for its evaluation in cancer cell lines.

While specific quantitative data on the cytotoxic effects of this compound against a wide range of cancer cell lines are not extensively available in the public domain, the broader class of phenylphenalenones has demonstrated potent cytotoxic activity.[1] The proposed mechanism of action for the cytotoxicity of phenylphenalenones involves the intercalation of their planar aromatic structure with DNA. This is hypothesized to inhibit DNA replication and transcription, ultimately leading to the induction of apoptosis in cancer cells.[1] However, the precise signaling pathways governing these effects are still under active investigation.[1]

These application notes and protocols are intended to provide a framework for researchers to systematically investigate the cytotoxic properties of this compound and elucidate its mechanism of action in various cancer models.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Template)

| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | Enter Data | Enter Data | Enter Data |

| MDA-MB-231 | Breast Adenocarcinoma | Enter Data | Enter Data | Enter Data |

| A549 | Lung Carcinoma | Enter Data | Enter Data | Enter Data |

| HCT116 | Colon Carcinoma | Enter Data | Enter Data | Enter Data |

| HeLa | Cervical Adenocarcinoma | Enter Data | Enter Data | Enter Data |

| PC-3 | Prostate Adenocarcinoma | Enter Data | Enter Data | Enter Data |

| DU145 | Prostate Carcinoma | Enter Data | Enter Data | Enter Data |

| SK-OV-3 | Ovarian Cancer | Enter Data | Enter Data | Enter Data |

Experimental Protocols

The following are detailed protocols for key experiments to determine the cytotoxicity, and effects on apoptosis and cell cycle of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells and to calculate the IC50 (half-maximal inhibitory concentration) value.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle-treated control group.

-